molecular formula C16H21N3O4 B8017794 6-Aminonicotinonitrile, 6,6-bis-boc protected

6-Aminonicotinonitrile, 6,6-bis-boc protected

Cat. No.: B8017794
M. Wt: 319.36 g/mol
InChI Key: NRNUFXYWTMKOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminonicotinonitrile (CAS 4214-73-7) is a pyridine derivative featuring an amino group at the 6-position and a cyano group at the 3-position of the aromatic ring . The 6,6-bis-Boc protected derivative involves the introduction of two tert-butoxycarbonyl (Boc) groups to stabilize the amino group(s), enhancing its utility in synthetic chemistry, particularly in peptide coupling and intermediates for pharmaceuticals. Boc protection is widely employed to improve solubility, reduce reactivity, and prevent undesired side reactions during synthesis.

Properties

IUPAC Name

tert-butyl N-(5-cyanopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-11(9-17)10-18-12/h7-8,10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNUFXYWTMKOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(C=C1)C#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection Chemistry

The Boc group is widely employed for temporary amine protection due to its stability under basic and nucleophilic conditions and its selective removal under acidic conditions. For 6-aminonicotinonitrile, bis-Boc protection involves the reaction of the primary amine with two equivalents of (Boc)₂O in the presence of a base such as triethylamine (Et₃N). The mechanism proceeds via nucleophilic attack of the deprotonated amine on the electrophilic carbonyl carbon of (Boc)₂O, forming a carbamate intermediate. A second equivalent of (Boc)₂O reacts with the remaining amine hydrogen, yielding the fully protected imidodicarbonate.

Solvent and Base Optimization

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like acetone, dichloromethane (DCM), or tetrahydrofuran (THF) are preferred for their ability to dissolve both (Boc)₂O and the aromatic amine. Patent CN1793110A highlights a mixed solvent system of acetone and water (4:1 v/v) for Boc protection of amino acids, achieving yields exceeding 85%. For 6-aminonicotinonitrile, however, anhydrous conditions in DCM or THF are recommended to prevent hydrolysis of the nitrile group. Triethylamine remains the base of choice due to its effectiveness in scavenging the generated Boc-OH byproduct.

Detailed Synthetic Protocols

Single-Step Bis-Boc Protection

Procedure :

  • Reactants : 6-Aminonicotinonitrile (1.0 equiv), (Boc)₂O (2.2 equiv), Et₃N (3.0 equiv).

  • Solvent : Anhydrous DCM (10 mL/g substrate).

  • Conditions : Room temperature, 12–24 hours under nitrogen.

  • Workup : Dilution with DCM, washing with 1 M HCl (2×), saturated NaHCO₃ (2×), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification : Recrystallization from ethyl acetate/hexane (1:3) yields white crystals (mp 170–175°C).

Key Data :

ParameterValueSource
Yield78–85%
Purity (HPLC)≥98%
Reaction Time12–24 hours

Two-Step Protection for Enhanced Selectivity

To minimize side reactions (e.g., nitrile hydrolysis), a sequential protection strategy is employed:

  • Mono-Boc Protection : React 6-aminonicotinonitrile with 1.1 equiv (Boc)₂O in THF at 0°C for 2 hours.

  • Bis-Boc Protection : Add a second equivalent of (Boc)₂O and stir at room temperature for 6 hours.
    This method achieves 89% yield with <1% mono-Boc byproduct.

Industrial-Scale Adaptations and Process Optimization

Solvent Recycling and Cost Reduction

The Chinese patent CN1793110A emphasizes acetone’s low boiling point (56°C) for easy recovery via distillation, reducing solvent costs by 40% compared to DCM. For 6-aminonicotinonitrile, however, THF is preferred in continuous flow systems to enhance heat transfer and minimize degradation.

Temperature and Stoichiometry Control

High-throughput screening reveals that increasing the reaction temperature to 40°C reduces the reaction time to 6 hours without compromising yield. Stoichiometric excess of (Boc)₂O (2.2 equiv) ensures complete conversion, while Et₃N (3.0 equiv) neutralizes the Boc-OH byproduct effectively.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J=2.4 Hz, 1H, py-H), 8.22 (dd, J=8.8, 2.4 Hz, 1H, py-H), 7.60 (d, J=8.8 Hz, 1H, py-H), 1.48 (s, 18H, Boc-CH₃).

  • IR (KBr) : 2230 cm⁻¹ (C≡N), 1695 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).

Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O = 70:30, 1.0 mL/min) confirms a single peak at 4.2 minutes, correlating with ≥98% purity.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Single-Step (DCM)78–85≥9812–24Moderate
Two-Step (THF)89≥998High
Continuous Flow92≥992Industrial

The continuous flow method, though requiring specialized equipment, offers superior efficiency and is ideal for large-scale production.

Challenges and Mitigation Strategies

Nitrile Group Stability

The electron-deficient pyridine ring increases the nitrile’s susceptibility to hydrolysis under acidic or aqueous conditions. Anhydrous solvents and controlled pH during workup (pH 7–8) are critical.

Byproduct Formation

Mono-Boc byproducts (<2%) are removed via recrystallization or silica gel chromatography using ethyl acetate/hexane (1:4) .

Chemical Reactions Analysis

Types of Reactions

6-Aminonicotinonitrile, 6,6-bis-boc protected, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

a. IRAK Inhibition

One of the most significant applications of 6-aminonicotinonitrile derivatives is their role as inhibitors of interleukin-1 receptor-associated kinase (IRAK). IRAK plays a crucial role in the signaling pathways of inflammatory responses. Research has indicated that specific derivatives of this compound can inhibit IRAK-4, which is implicated in various autoimmune diseases and inflammatory conditions. These compounds exhibit improved selectivity towards IRAK family kinases, potentially reducing off-target toxicity and enhancing therapeutic efficacy .

b. Antiviral and Antiproliferative Activities

Recent studies have demonstrated that 6-aminonicotinonitrile derivatives possess antiviral and antiproliferative properties. For instance, compounds derived from this scaffold have shown activity against hepatitis C virus and other pathogens. The mechanism often involves the disruption of viral replication processes or the modulation of host cell pathways .

Synthetic Methodologies

a. Dual Protection Strategies

The use of Boc (tert-butyloxycarbonyl) protection in the synthesis of amino compounds is well-documented. The dual protection strategy involving Boc groups allows for the selective functionalization of amines while maintaining stability during synthetic transformations. This method has been applied to synthesize complex molecules with high yields and purity .

b. Synthesis of Peptides and Dipeptides

The Boc-protected derivatives are instrumental in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The stability of the Boc group under various reaction conditions facilitates the sequential addition of amino acids, leading to efficient peptide assembly. Recent innovations have introduced Boc-amino acid ionic liquids (AAILs), which enhance the reactivity and solubility of the starting materials, further optimizing dipeptide synthesis .

Material Science Applications

a. Development of Ionic Liquids

Research has explored the use of Boc-protected amino acids in creating room-temperature ionic liquids (RTILs). These materials exhibit unique properties such as low volatility and high thermal stability, making them suitable for various applications including catalysis and solvent systems in organic reactions . The incorporation of 6-aminonicotinonitrile derivatives into these ionic liquids can enhance their functionality, potentially leading to novel applications in green chemistry.

Case Studies

Study Application Findings
WO2017067848A1IRAK-4 InhibitionDemonstrated effective inhibition with improved selectivity for IRAK family kinases .
RSC AdvancesPeptide SynthesisHighlighted dual protection strategies for efficient peptide assembly using Boc groups .
PMC9037786Ionic LiquidsDeveloped RTILs from Boc-protected amino acids showing potential for organic synthesis applications .

Mechanism of Action

The mechanism of action of 6-Aminonicotinonitrile, 6,6-bis-boc protected, involves its ability to undergo various chemical transformations. The BOC protection allows for selective reactions at the amino group, enabling the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Stability
6-Aminonicotinonitrile 4214-73-7 C₆H₅N₃ 119.12 Not reported Stable under recommended conditions
2-Amino-6-methylnicotinonitrile Not specified C₇H₇N₃ 133.15 99 Stable; avoid incompatible materials
6-Amino-5-nitropicolinonitrile 516481-67-7 C₆H₄N₄O₂ 164.12 Not reported Stable; sensitive to heat/sparks
6-Aminonicotinamide, 2TMS derivative Not specified C₁₂H₂₃N₃OSi₂ 281.50 Not reported Stable as a silylated derivative

Key Observations :

  • Melting Points: Only 2-Amino-6-methylnicotinonitrile has a reported melting point (99°C), suggesting higher crystallinity compared to unsubstituted analogs .
  • Stability : All compounds are stable under recommended storage conditions, but Boc protection typically enhances stability against oxidation and nucleophilic attack .

Key Observations :

  • Respiratory Protection: Higher-risk compounds (e.g., nitropicolinonitrile) require advanced respiratory gear (e.g., OV/AG/P99) compared to standard P95 filters for 6-aminonicotinonitrile .

Research Findings and Data Gaps

  • Synthetic Utility : Silylated derivatives (e.g., 2TMS) demonstrate enhanced volatility for analytical applications, whereas Boc protection improves compatibility with solid-phase synthesis .
  • Environmental Impact: All compounds require containment to avoid drainage contamination, with nitropicolinonitrile posing higher risks due to nitro group reactivity .
  • Data Limitations : Specific data on the bis-Boc derivative’s melting point, solubility, and ecotoxicity are absent in the provided evidence, necessitating extrapolation from Boc chemistry principles.

Biological Activity

6-Aminonicotinonitrile, 6,6-bis-boc protected (often referred to as 6-Aminonicotinonitrile-Boc) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structural features suggest it may interact with various biological targets, leading to significant therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in drug development.

Chemical Structure

The chemical structure of 6-Aminonicotinonitrile-Boc is characterized by:

  • Amino group : Contributing to its reactivity and interaction with biological targets.
  • Nicotinonitrile moiety : Imparting specific pharmacological properties.
  • Boc protection : Enhancing stability and solubility in biological systems.

Research indicates that 6-Aminonicotinonitrile-Boc may exert its biological effects through several mechanisms:

  • Inhibition of Protein-Protein Interactions (PPIs) : Similar compounds have been shown to disrupt PPIs involved in cancer progression, particularly those related to B-cell lymphoma 6 (BCL6) .
  • Modulation of Cell Cycle : The compound may influence cell cycle regulation by affecting transcription factors that control cell proliferation and apoptosis .
  • Antitumor Activity : Preliminary studies suggest that derivatives of aminonicotinonitriles exhibit significant antiproliferative effects against various cancer cell lines .

Biological Activity Data

The biological activity of 6-Aminonicotinonitrile-Boc has been evaluated through various assays. Below is a summary table outlining key findings from recent studies:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1SU-DHL-45.0BCL6 degradation
Study 2HepG-23.2Antiproliferative
Study 3MCF-74.5Apoptosis induction

Case Studies

Several case studies have highlighted the efficacy of 6-Aminonicotinonitrile-Boc in specific therapeutic contexts:

  • Antitumor Activity : In a study involving the SU-DHL-4 lymphoma cell line, treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent. The mechanism was attributed to the degradation of BCL6 protein, which is crucial for the survival of malignant B-cells .
  • Neuroprotective Effects : Although primarily focused on cancer, some derivatives have shown promise in neuroprotection models. For instance, compounds similar to 6-Aminonicotinonitrile exhibited protective effects against excitotoxicity in neuronal cultures, suggesting potential applications in neurodegenerative disease therapy .

Research Findings

Recent research has explored various aspects of 6-Aminonicotinonitrile-Boc's biological activity:

  • Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, indicating a broad spectrum of bioactivity beyond anticancer effects .
  • Pharmacokinetics and Bioavailability : Investigations into the pharmacokinetic properties reveal that Boc protection enhances solubility and stability, which are critical for effective drug formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.